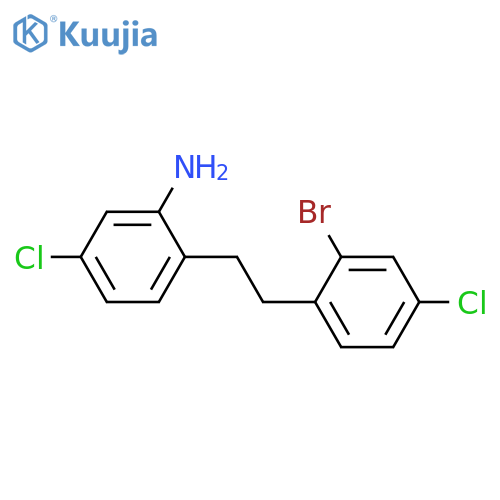Cas no 223787-55-1 (2-(2-bromo-4-chlorophenethyl)-5-chloroaniline)

2-(2-bromo-4-chlorophenethyl)-5-chloroaniline 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromo-4-chlorophenethyl)-5-chloroaniline
-
- MDL: MFCD31380122
- インチ: 1S/C14H12BrCl2N/c15-13-7-11(16)5-3-9(13)1-2-10-4-6-12(17)8-14(10)18/h3-8H,1-2,18H2
- InChIKey: IYQVBOWESRAXOB-UHFFFAOYSA-N
- ほほえんだ: NC1=CC(Cl)=CC=C1CCC1=CC=C(Cl)C=C1Br
2-(2-bromo-4-chlorophenethyl)-5-chloroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D581025-5g |
2-(2-bromo-4-chlorophenethyl)-5-chloroaniline |
223787-55-1 | 95% | 5g |
$1500 | 2025-02-20 | |
| eNovation Chemicals LLC | D581025-5g |
2-(2-bromo-4-chlorophenethyl)-5-chloroaniline |
223787-55-1 | 95% | 5g |
$1500 | 2025-02-22 | |
| eNovation Chemicals LLC | D581025-5g |
2-(2-bromo-4-chlorophenethyl)-5-chloroaniline |
223787-55-1 | 95% | 5g |
$1500 | 2024-08-03 |
2-(2-bromo-4-chlorophenethyl)-5-chloroaniline 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-(2-bromo-4-chlorophenethyl)-5-chloroanilineに関する追加情報
Introduction to 2-(2-bromo-4-chlorophenethyl)-5-chloroaniline (CAS No. 223787-55-1) and Its Emerging Applications in Chemical Biology
2-(2-bromo-4-chlorophenethyl)-5-chloroaniline, identified by the chemical identifier CAS No. 223787-55-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromo and chloro substituents on a phenethyl backbone linked to an aniline moiety, exhibits a unique structural framework that makes it a promising candidate for various biochemical applications.
The molecular structure of 2-(2-bromo-4-chlorophenethyl)-5-chloroaniline consists of a phenyl ring substituted with bromine at the 2-position and chlorine at the 4-position, attached to an ethyl chain that further connects to an aniline group at the 5-position. This particular arrangement of halogen atoms and functional groups imparts distinct electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for therapeutic applications. The presence of both bromine and chlorine atoms in 2-(2-bromo-4-chlorophenethyl)-5-chloroaniline enhances its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors. The halogen atoms can participate in various non-covalent interactions, including hydrogen bonding, π-stacking, and electrostatic interactions, which are crucial for drug-receptor binding affinity and specificity.
One of the most compelling aspects of 2-(2-bromo-4-chlorophenethyl)-5-chloroaniline is its utility in the development of targeted therapeutics. The compound’s structural features allow it to mimic natural bioactive molecules or interfere with pathological processes by binding to specific biological targets. For instance, studies have shown that analogs with similar halogenated phenethyl structures exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The bromo and chloro substituents play a critical role in modulating the compound’s binding affinity and selectivity towards these targets.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(2-bromo-4-chlorophenethyl)-5-chloroaniline’s interactions with biological systems. Molecular docking simulations and quantum mechanical calculations have been employed to predict how this compound might bind to its intended targets at the atomic level. These computational approaches have revealed that the halogen atoms are key determinants of binding orientation and affinity, providing valuable insights for medicinal chemists seeking to optimize the compound’s pharmacological properties.
The pharmaceutical industry has been particularly interested in exploring 2-(2-bromo-4-chlorophenethyl)-5-chloroaniline as a lead compound for drug discovery. Its structural motifs are reminiscent of established drugs that have shown efficacy in treating various diseases. By leveraging this compound as a starting point, researchers can rapidly design libraries of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The versatility of CAS No. 223787-55-1 makes it an attractive candidate for further development into novel therapeutic agents.
In addition to its pharmaceutical applications, 2-(2-bromo-4-chlorophenethyl)-5-chloroaniline has found utility in chemical biology research. Its ability to interact with biological targets makes it a valuable tool for studying enzyme mechanisms, signal transduction pathways, and disease biomarkers. Researchers are employing this compound to probe the function of key proteins involved in cancer, inflammation, and neurodegenerative disorders. The insights gained from these studies could pave the way for new therapeutic strategies targeting these conditions.
The synthesis of CAS No. 223787-55-1 presents an interesting challenge due to its complex structural features. Advanced synthetic methodologies have been developed to construct the brominated and chlorinated phenethyl core efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing the desired substituents at specific positions on the phenyl ring. These synthetic strategies ensure high yields and purity, which are essential for subsequent biological evaluations.
The safety profile of 2-(2-bromo-4-chlorophenethyl)-5-chloroaniline is another critical consideration in its development as a potential therapeutic agent. Extensive toxicological studies are being conducted to assess its acute and chronic effects on living systems. These studies aim to identify any potential liabilities associated with its use, ensuring that it can be safely translated from laboratory research to clinical applications. The results of these studies will provide valuable data for regulatory submissions and guide future optimization efforts.
The future prospects for CAS No. 223787-55-1 are promising, given its unique structural features and potential biological activities. As research continues to uncover new therapeutic targets and develop innovative synthetic methods, this compound is poised to play a significant role in drug discovery efforts across multiple therapeutic areas. Collaborations between academic researchers and industry scientists will be crucial in translating laboratory findings into tangible medical breakthroughs.
223787-55-1 (2-(2-bromo-4-chlorophenethyl)-5-chloroaniline) 関連製品
- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 898656-66-1(4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide)
- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)
- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)
- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)
- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2228649-11-2(3-bromo-4-(3-methylazetidin-3-yl)oxypyridine)
- 1598652-14-2(6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)
- 2229513-28-2(tert-butyl N-2-(1-amino-2-methylpropan-2-yl)-5-methoxyphenylcarbamate)




